molecular formula C6H4ClNO5S B116285 4-Hydroxy-3-nitrobenzenesulfonyl chloride CAS No. 147682-51-7

4-Hydroxy-3-nitrobenzenesulfonyl chloride

Cat. No.: B116285
CAS No.: 147682-51-7
M. Wt: 237.62 g/mol
InChI Key: FRIDVSSBTNZNJD-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H4ClNO5S and a molecular weight of 237.62 g/mol . It is characterized by the presence of a hydroxyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nitrobenzenesulfonyl chloride typically involves the nitration of 4-hydroxybenzenesulfonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-hydroxy-3-nitrobenzenesulfonyl chloride is as a sulfonylating agent in organic synthesis. It is used to introduce sulfonyl groups into various substrates, thereby enhancing their reactivity and facilitating further transformations.

Key Reactions:

  • Sulfonylation of Amines : It effectively converts amines into sulfonamides, which are important intermediates in pharmaceutical chemistry. For example, reactions involving this compound with amines yield sulfonamides that exhibit biological activity .
  • Synthesis of Peptides : The compound can be utilized in solution-phase peptide synthesis, where it acts as a coupling agent to form peptide bonds between amino acids .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for its role in drug development. Its derivatives are often explored for their potential therapeutic effects.

Case Studies:

  • Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes such as protein disulfide isomerase (PDI), which is implicated in cancer progression. Compounds synthesized from this sulfonyl chloride exhibited significant inhibition rates, suggesting potential use as anticancer agents .
  • Antimicrobial Activity : Some studies have reported that sulfonamide derivatives possess antimicrobial properties, making them candidates for antibiotic development .

Material Science

In material science, this compound is used to modify surfaces or create new materials with enhanced properties.

Applications:

  • Polymer Chemistry : It serves as a reagent in the synthesis of functionalized polymers that can be used in various applications ranging from coatings to biomedical devices .

Data Table: Applications Overview

Application AreaSpecific Use CaseOutcome/Benefit
Organic SynthesisSulfonylation of aminesFormation of biologically active sulfonamides
Pharmaceutical IndustryInhibition of PDIPotential anticancer drug candidates
Material ScienceModification of polymersEnhanced material properties

Biological Activity

4-Hydroxy-3-nitrobenzenesulfonyl chloride (CAS No. 147682-51-7) is an organic compound that exhibits a range of biological activities due to its unique chemical structure, which includes a sulfonyl chloride group and a nitro group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications as an antimicrobial and anticancer agent.

Chemical Structure and Properties

  • Molecular Formula: C6H4ClNO5S
  • Molecular Weight: 221.62 g/mol
  • Physical State: Solid at room temperature
  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO).

The presence of both the sulfonyl chloride and nitro groups provides this compound with distinct reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitution and reduction.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfonamide moiety can mimic natural substrates, inhibiting the activity of certain enzymes by blocking their active sites.
  • Formation of Reactive Intermediates: The nitro group can be reduced to form reactive species that interact with cellular components, leading to cytotoxic effects.
  • Antimicrobial Activity: The compound has shown potential in disrupting bacterial cell wall synthesis, making it a candidate for antibiotic development .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have indicated that it exhibits potent inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall integrity and inhibiting essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. Preliminary studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of microtubule dynamics.

Case Study:

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in:

  • Cell Viability Reduction: A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 10 to 20 µM.
  • Apoptosis Induction: Flow cytometry analysis indicated increased Annexin V staining, suggesting enhanced apoptotic activity.

Structure-Activity Relationship (SAR)

A structure-activity relationship study has been conducted to explore how modifications to the chemical structure influence biological activity. Key findings include:

  • Substitution Patterns: Variations in the position of the nitro or hydroxyl groups significantly affect antimicrobial potency.
  • Functional Group Modifications: Altering the sulfonyl chloride group to other electrophilic groups can enhance or diminish biological activity.

Properties

IUPAC Name

4-hydroxy-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIDVSSBTNZNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394867
Record name 4-Hydroxy-3-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147682-51-7
Record name 4-Hydroxy-3-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of chlorosulfonic acid (12.0 mL, 180 mmol) at 0° C. was added 2-nitrophenol (8.35 g, 60.0 mmol) in small portions over 1 h. The reaction was heated to 60° C. for 20 minutes and allowed to stir for 18 h at 25° C. The reaction was quenched by pouring it into 100 g of ice. The reaction was extracted with chloroform (3×), washed with cold water (2×), dried over MgSO4, filtered, and concentrated to give 9.06 g (64%) of the title compound.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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